COX-2 Enzyme Inhibition Potency of Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate Compared to Related 2-Aminothiophene Analogs
Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate demonstrates potent inhibition of ovine cyclooxygenase-2 (COX-2) with an IC50 value of 110 nM [1]. While a direct head-to-head comparison with the simplest analog, Methyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 67171-55-5), is not available in the same assay system, the unsubstituted phenyl analog is reported to inhibit protein kinases such as c-Src, Abl, and EGFR, but lacks documented COX-2 inhibitory activity . This functional divergence underscores that the 4-isobutylphenyl substitution, as present in the target compound, may confer COX-2 inhibitory properties not found in the phenyl analog .
| Evidence Dimension | COX-2 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 110 nM |
| Comparator Or Baseline | Methyl 2-amino-4-phenylthiophene-3-carboxylate: No COX-2 inhibition data available; known for kinase inhibition |
| Quantified Difference | Not quantifiable; functional divergence |
| Conditions | Ovine COX-2 colorimetric inhibitor screening assay kit (Target compound) vs. kinase inhibition assays (Comparator) |
Why This Matters
Researchers investigating COX-2 mediated inflammation or cancer pathways should prioritize the isobutylphenyl-substituted derivative, as the phenyl analog lacks reported COX-2 inhibitory activity.
- [1] BindingDB. BDBM50509708 (CHEMBL4458648). IC50: 110 nM for ovine COX-2. Data curated by ChEMBL. Accessed April 2026. View Source
